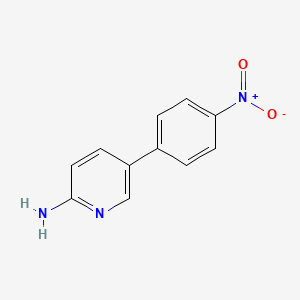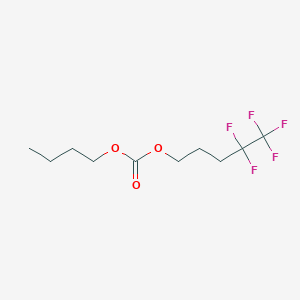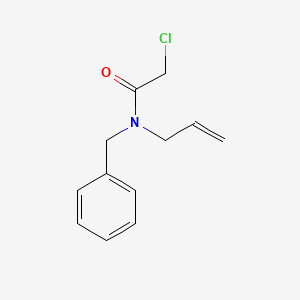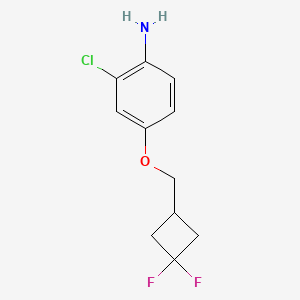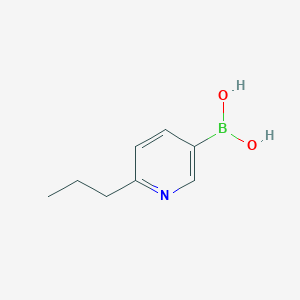
(6-Propylpyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Propylpyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C8H12BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring, and a propyl group is attached to the sixth position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propylpyridin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-propylpyridine.
Borylation: The introduction of the boronic acid group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction involves the use of a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (6-Propylpyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: It can be reduced to form the corresponding borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura couplings.
Major Products
Oxidation: Produces alcohols or ketones.
Reduction: Produces borane or boronate esters.
Substitution: Produces biaryl compounds or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6-Propylpyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology
In biological research, boronic acids are known to interact with biological molecules such as enzymes and receptors. This compound can be used to study these interactions and develop enzyme inhibitors or receptor modulators.
Medicine
In medicine, boronic acids have been explored for their potential as therapeutic agents. They can inhibit proteases and other enzymes, making them candidates for drug development. This compound could be investigated for similar applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of complex organic structures.
Wirkmechanismus
The mechanism by which (6-Propylpyridin-3-yl)boronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or modulate receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Methylpyridin-3-yl)boronic acid
- (6-Ethylpyridin-3-yl)boronic acid
- (6-Butylpyridin-3-yl)boronic acid
Uniqueness
(6-Propylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The propyl group at the sixth position can affect the compound’s steric and electronic properties, making it distinct from its methyl, ethyl, and butyl analogs. This uniqueness can be leveraged in designing specific reactions and applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H12BNO2 |
|---|---|
Molekulargewicht |
165.00 g/mol |
IUPAC-Name |
(6-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6,11-12H,2-3H2,1H3 |
InChI-Schlüssel |
LZVLCXUDVGIKLK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)CCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




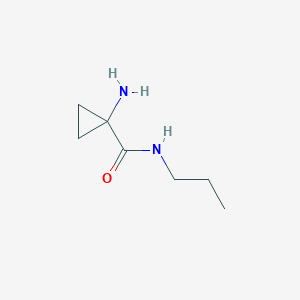
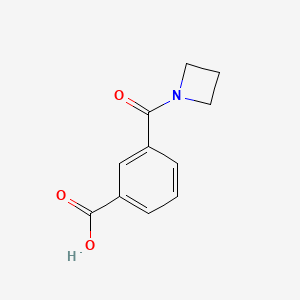
![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)

![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
